

Use of 3-Ethoxybenzaldehyde in the formulation of fragrances and flavors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethoxybenzaldehyde**

Cat. No.: **B1676413**

[Get Quote](#)

An in-depth guide to the application of **3-Ethoxybenzaldehyde** in the development of sophisticated fragrances and nuanced flavor profiles, designed for researchers, scientists, and professionals in the chemical and drug development industries.

Introduction

3-Ethoxybenzaldehyde is a versatile aromatic aldehyde recognized for its significant contributions to the fragrance and flavor industries. Its distinct ethoxy group enhances its solubility and reactivity, making it a valuable component in various chemical syntheses.^[1] In perfumery and flavor creation, it is prized for its pleasant, sweet, and floral aroma, which can enhance olfactory experiences and create complex aromatic profiles in a wide range of consumer products.^[1] This document provides detailed application notes, experimental protocols, and relevant biological context for the effective utilization of **3-Ethoxybenzaldehyde**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Ethoxybenzaldehyde** is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Reference(s)
CAS Number	22924-15-8	[1] [2]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[2]
Appearance	Clear, colorless to red-brown liquid	[1] [3]
Purity	≥96-97% (GC)	[1] [3]
Refractive Index	1.5365-1.5415 @ 20°C	[3]
Storage Conditions	Store at 0-8°C	[1]

Organoleptic Profile

3-Ethoxybenzaldehyde is characterized by a pleasant aromatic profile that makes it a desirable ingredient in fragrance and flavor formulations.

- Odor Description: The scent is generally described as sweet and floral, capable of contributing to complex aromatic compositions in scented products.[\[1\]](#)
- Taste Profile: In the food industry, it serves as a flavoring agent that contributes to the taste profile of products like confectionery and baked goods.[\[1\]](#)

Quantitative Organoleptic Data

The determination of odor and taste thresholds is critical for precise formulation. These values represent the concentration at which a substance can be detected by sensory panels.

Parameter	Value	Method
Odor Threshold	Data not available in public literature	Triangle Test, GC-O
Taste Threshold	Data not available in public literature	Ascending Forced-Choice

Note: Odor and taste threshold values for specific aroma chemicals are often proprietary data held by fragrance and flavor companies and are not always published. The protocols outlined below provide a framework for determining these values experimentally.

Applications

Fragrance Formulations

3-Ethoxybenzaldehyde is utilized in the formulation of perfumes and scented products to impart a unique sweetness and enhance the overall olfactory experience.[\[1\]](#) It can be used as a modifier to add complexity and a floral character to various fragrance accords.

Illustrative Example: Floral Perfume Accord

This hypothetical formulation is for research and development purposes to illustrate the use of **3-Ethoxybenzaldehyde**.

Ingredient	Parts (by weight)	Purpose
Phenyl Ethyl Alcohol	350	Base (Rose, Floral)
Hedione® (Methyl Dihydrojasmonate)	250	Blender (Jasmine, Floral)
Linalool	150	Modifier (Fresh, Floral)
Benzyl Acetate	100	Top Note (Fruity, Jasmine)
3-Ethoxybenzaldehyde	50	Modifier (Sweet, Floral)
Galaxolide® (50% in IPM)	100	Fixative (Musk)

Flavor Formulations

In the food industry, **3-Ethoxybenzaldehyde** acts as a flavoring agent, particularly in baked goods and confectionery, where its sweet profile can complement other flavor notes.[\[1\]](#)

Illustrative Example: Vanilla-type Flavor Blend

This hypothetical formulation is for research and development purposes.

Ingredient	Concentration (ppm in final product)	Purpose
Vanillin	100	Primary Flavorant
Ethyl Vanillin	20	Flavor Enhancer
Maltol	15	Sweetness Enhancer
3-Ethoxybenzaldehyde	5-10	Modifier (Sweet, Aromatic)
Propylene Glycol	Q.S.	Solvent/Carrier

Experimental Protocols

Protocol 1: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the purity and identity of **3-Ethoxybenzaldehyde** raw material.

Principle: GC separates volatile components of a sample, which are then ionized and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.

Materials:

- **3-Ethoxybenzaldehyde** sample
- Solvent (e.g., Dichloromethane or Methanol, HPLC grade)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- Microsyringe, vials, and a 0.45 µm syringe filter

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **3-Ethoxybenzaldehyde** sample in the chosen solvent to a concentration of approximately 1 mg/mL.
- GC-MS Parameters (Adapted from similar aldehyde analysis):[\[4\]](#)

- Injector Temp: 275 °C
- Injection Volume: 1 μ L (Split ratio 100:1)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Program: Initial temperature 40°C for 2 min, ramp at 8°C/min to 250°C, hold for 5 min.^[5]
- MS Transfer Line: 230 °C
- Ionization Mode: Electron Impact (EI) at 70eV
- Mass Scan Range: m/z 35-300

Data Analysis:

- Identify the peak corresponding to **3-Ethoxybenzaldehyde** by its retention time and mass spectrum.
- Confirm the molecular ion peak (m/z 150) and characteristic fragment ions.
- Calculate purity by integrating the peak area of **3-Ethoxybenzaldehyde** relative to the total peak area.

[Click to download full resolution via product page](#)

*Workflow for GC-MS purity analysis of **3-Ethoxybenzaldehyde**.*

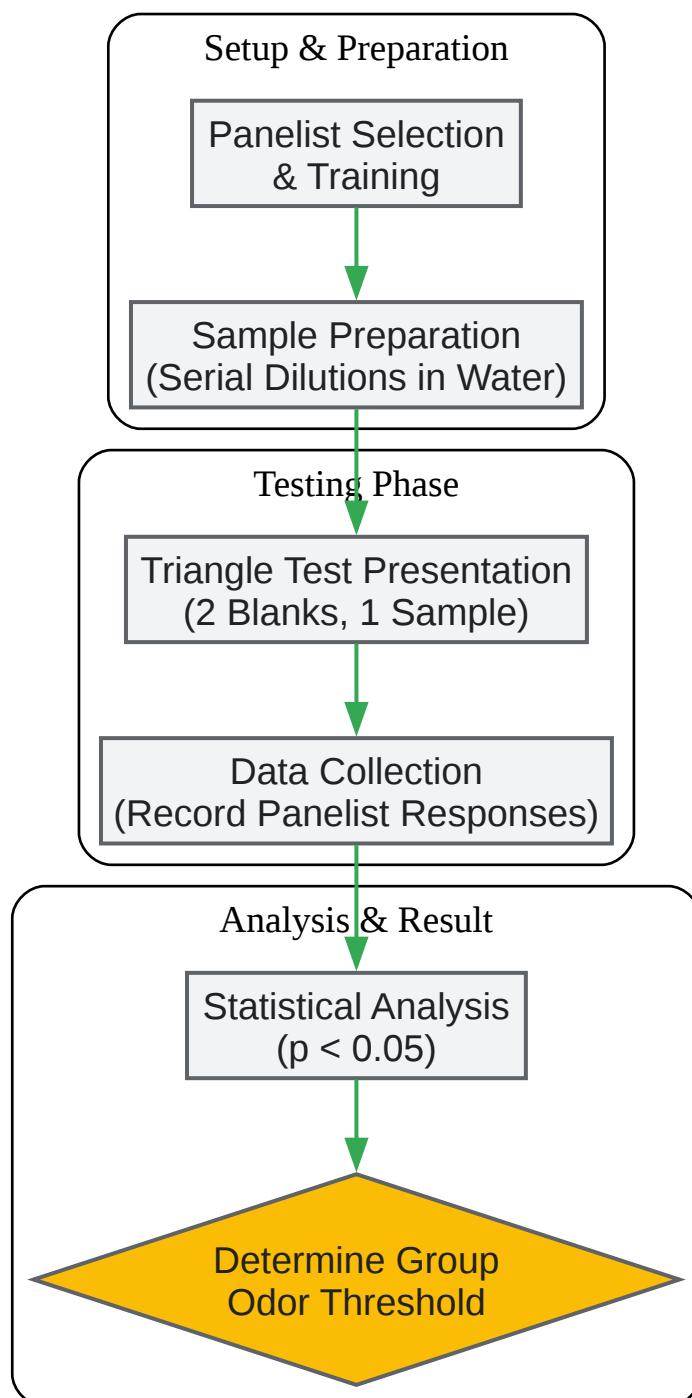
Protocol 2: Sensory Evaluation - Odor Threshold Determination

Objective: To determine the detection threshold of **3-Ethoxybenzaldehyde** in a neutral medium (e.g., water).

Principle: The triangle test, a forced-choice methodology, is used to determine the lowest concentration at which a substance can be reliably distinguished from a blank.[\[6\]](#) A panel of trained assessors is presented with three samples, two of which are identical (blanks) and one is the diluted odorant.

Materials:

- **3-Ethoxybenzaldehyde**
- Odor-free deionized water
- Glass sniffing jars with lids
- Pipettes and glassware for serial dilutions


Procedure:

- Panelist Selection: Recruit and screen 20-30 panelists for their ability to detect and describe basic odors.[\[7\]](#)
- Stock Solution: Prepare a stock solution of **3-Ethoxybenzaldehyde** in a suitable solvent (e.g., ethanol) and then create a primary aqueous solution.
- Serial Dilution: Prepare a series of dilutions from the primary solution in deionized water, typically in steps of 1:3 or 1:2.
- Triangle Test Presentation:
 - For each dilution level, present three coded samples to each panelist (two are blanks, one contains the odorant).
 - The position of the odd sample should be randomized for each set.

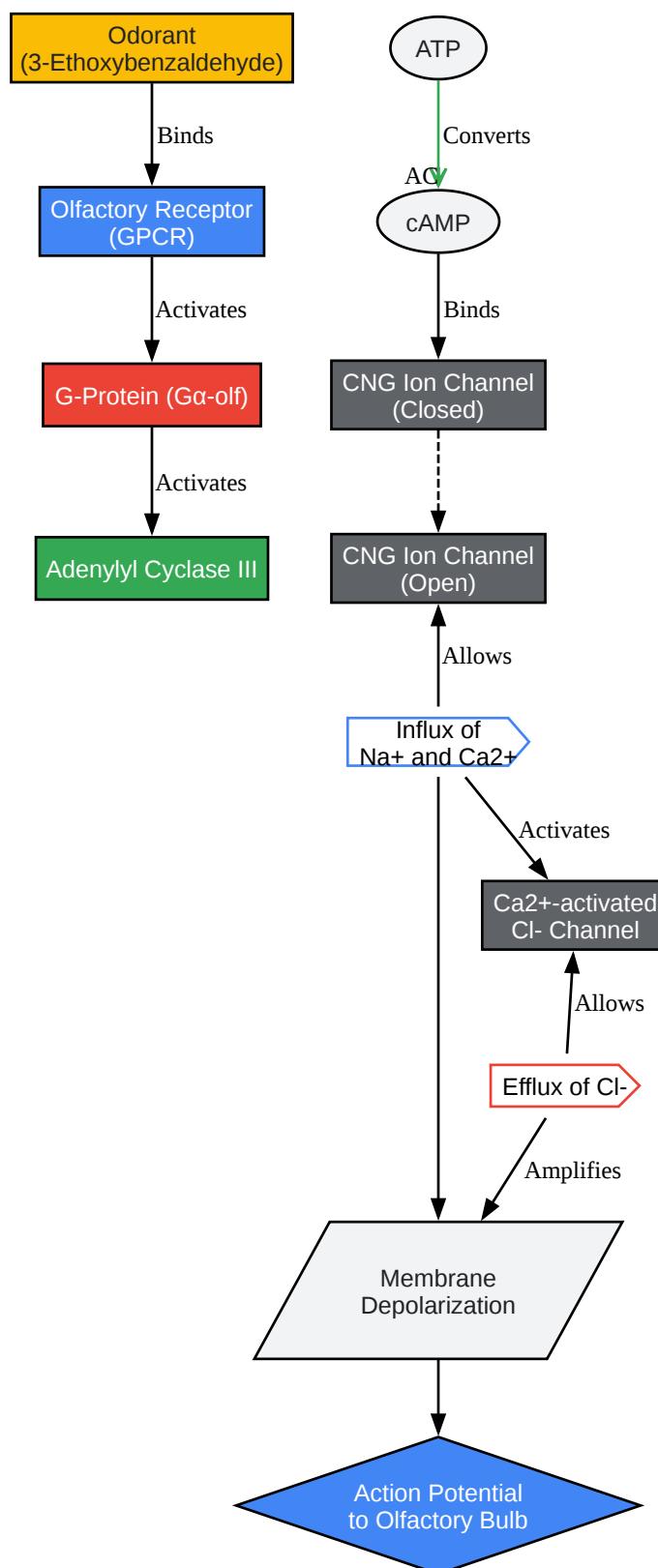
- Instruct panelists to sniff each sample and identify the one that is different.
- Data Collection: Record the number of correct and incorrect identifications for each panelist at each concentration level.

Data Analysis:

- Analyze the results using statistical tables for triangle tests to determine if the number of correct identifications at each concentration is statistically significant ($p < 0.05$).
- The group detection threshold is the lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample.[\[8\]](#)

[Click to download full resolution via product page](#)

Workflow for odor threshold determination via triangle test.


Relevant Biological Pathways

Olfactory Signal Transduction

The perception of odors, including aldehydes like **3-Ethoxybenzaldehyde**, is initiated by the binding of odorant molecules to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[\[9\]](#)[\[10\]](#) This interaction triggers a G-protein-mediated signaling cascade.

Mechanism:

- Binding: An odorant molecule binds to a specific G-protein coupled receptor (GPCR), known as an Olfactory Receptor (OR).[\[10\]](#)
- G-Protein Activation: This binding event activates the associated G-protein ($G\alpha$ -olf), causing it to exchange GDP for GTP.[\[10\]](#)
- Adenylyl Cyclase Activation: The activated $G\alpha$ -olf subunit stimulates adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP).[\[10\]](#)
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[\[10\]](#)
- Depolarization: The opening of CNG channels allows an influx of Na^+ and Ca^{2+} ions, leading to the depolarization of the neuron's membrane.[\[9\]](#)
- Signal Amplification: The influx of Ca^{2+} opens Ca^{2+} -activated chloride channels, causing an efflux of Cl^- that further depolarizes the cell, amplifying the signal.
- Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed.

[Click to download full resolution via product page](#)*Generalized olfactory signal transduction pathway for aldehydes.*

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Ethoxybenzaldehyde** has the following classifications:

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation

Precautionary Measures:

- Use in a well-ventilated area.
- Wear protective gloves, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place and keep the container tightly closed.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxybenzaldehyde, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. aidic.it [aidic.it]
- 5. academic.oup.com [academic.oup.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 8. env.go.jp [env.go.jp]
- 9. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- To cite this document: BenchChem. [Use of 3-Ethoxybenzaldehyde in the formulation of fragrances and flavors]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676413#use-of-3-ethoxybenzaldehyde-in-the-formulation-of-fragrances-and-flavors\]](https://www.benchchem.com/product/b1676413#use-of-3-ethoxybenzaldehyde-in-the-formulation-of-fragrances-and-flavors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com